5-Bromo-6-hydroxypyrimidine-4-carboxylic acid

Description

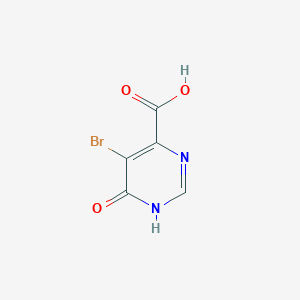

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is a brominated pyrimidine derivative featuring a hydroxyl (-OH) group at position 6, a carboxylic acid (-COOH) group at position 4, and a bromine atom at position 5. Pyrimidine derivatives are critical in medicinal chemistry and organic synthesis due to their role as intermediates in drug development, particularly in kinase inhibitors and antiviral agents . The compound’s polarity, conferred by the hydroxyl and carboxylic acid groups, enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWJWPVYZWQTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344869 | |

| Record name | 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135274-82-7 | |

| Record name | 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-hydroxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid typically involves the bromination of 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group at the 6-position can be oxidized to a ketone or reduced to a methylene group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-6-hydroxypyrimidine-4-carboxylic acid derivatives .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Typically involves pyrimidine derivatives such as 6-hydroxypyrimidine.

- Reagents : Brominating agents (e.g., N-bromosuccinimide) and carboxylating agents (e.g., carbon dioxide in the presence of bases).

- Conditions : Reactions are often conducted under controlled temperatures and pH to optimize yield.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for their efficacy in treating various medical conditions.

Antimicrobial Activity

Research indicates that 5-bromo derivatives of pyrimidines exhibit antimicrobial properties. For instance, compounds derived from 5-bromo-6-hydroxypyrimidine-4-carboxylic acid have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Research

Recent studies have suggested that derivatives of this compound may possess anticancer properties. They are being evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

-

Anticancer Activity Assessment

- Objective : To investigate the effects of synthesized derivatives on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.

- Results : Certain derivatives resulted in a dose-dependent decrease in cell viability for breast cancer cell lines, suggesting a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes and nucleic acids. The bromine atom and hydroxyl group could play roles in binding to active sites or forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural analogs of 5-bromo-6-hydroxypyrimidine-4-carboxylic acid differ primarily in substituent groups, positions, and ring modifications. These variations significantly influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Substituent Modifications on the Pyrimidine Ring

Table 1: Key Structural Analogs and Their Properties

Functional Group Impact on Properties

Polarity and Solubility: The hydroxyl (-OH) and carboxylic acid (-COOH) groups in the target compound enhance hydrophilicity compared to analogs with methoxy (-OCH₃) or methylthio (-SCH₃) groups .

Reactivity :

- Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group at C6 can participate in hydrogen bonding or serve as a leaving group under specific conditions .

- Chloro-substituted analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher electrophilicity at C2, enabling nucleophilic aromatic substitution .

Biological Relevance: Methylthio and methoxy groups in analogs like 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid improve membrane permeability, making them candidates for intracellular targets .

Biological Activity

5-Bromo-6-hydroxypyrimidine-4-carboxylic acid (CAS Number: 135274-82-7) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its potential as an enzyme inhibitor, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 4-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 218.99 g/mol. The presence of both bromine and hydroxyl groups contributes to its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It has been shown to interact with specific proteins involved in metabolic pathways, potentially altering enzymatic activity. This characteristic suggests its utility in drug development targeting various diseases.

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits efficacy against both bacterial and fungal strains, making it a candidate for further exploration in treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Efficacy noted |

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human lung adenocarcinoma (A549) cells have shown that it can reduce cell viability, indicating cytotoxic effects against cancer cells.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of various derivatives, this compound was tested alongside other compounds. The results indicated a structure-dependent relationship between the chemical structure and anticancer activity:

- Concentration Tested: 100 µM

- Cell Line: A549 (lung adenocarcinoma)

- Viability Reduction: Up to 64% with specific substitutions enhancing activity.

Table 2: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 5-Bromo-6-hydroxypyrimidine | Not specified | A549 |

| Doxorubicin | ~0.5 | A549 |

| Etoposide | ~1.0 | A549 |

While the precise mechanism of action for this compound remains under investigation, it is believed that the compound may interact with biological targets such as enzymes and nucleic acids due to its structural features. The bromine atom and hydroxyl group likely play roles in binding to active sites or forming hydrogen bonds with target molecules.

Q & A

Q. Q1. What are the standard synthetic routes for 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid, and how can reaction efficiency be optimized?

A1. The compound is typically synthesized via halogenation or functional group interconversion on pyrimidine scaffolds. A common approach involves bromination of 6-hydroxypyrimidine-4-carboxylic acid derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Optimization includes monitoring reaction temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like DMF to enhance bromine activation. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95%, as noted in purity standards ). Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent oxidation of the hydroxyl group.

Q. Q2. Which analytical techniques are critical for validating the structure and purity of this compound?

A2. Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at position 5, hydroxyl at position 6) and carboxylic acid protons.

- HPLC-MS : For purity assessment (>95% as per industrial standards ) and molecular ion verification ([M+H]⁺ or [M−H]⁻).

- FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).

Advanced labs may use XRD for crystal structure elucidation, though this requires high-purity single crystals .

Advanced Reactivity and Functionalization

Q. Q3. How does the bromine substituent influence regioselective reactions in this compound?

A3. The electron-withdrawing bromine at position 5 directs electrophilic substitution to the ortho/para positions of the pyrimidine ring. For example, Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) selectively replace bromine with aryl/heteroaryl groups, enabling access to derivatives like 5-aryl-6-hydroxypyrimidine-4-carboxylic acids . Kinetic studies suggest that the hydroxyl group at position 6 stabilizes intermediates via hydrogen bonding, reducing side reactions .

Q. Q4. What strategies mitigate competing reactions during derivatization of the hydroxyl and carboxylic acid groups?

A4.

- Protection/Deprotection : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) or the carboxylic acid with methyl esters to avoid undesired nucleophilic attack.

- pH Control : Conduct reactions in mildly acidic buffers (pH 4–6) to stabilize the carboxylic acid while minimizing hydroxyl group ionization.

- Catalytic Selectivity : Use Pd or Cu catalysts for site-specific modifications, as seen in analogous bromopyrimidine systems .

Biological and Material Science Applications

Q. Q5. How is this compound utilized in designing enzyme inhibitors or metal-organic frameworks (MOFs)?

A5.

- Enzyme Inhibition : The carboxylic acid and hydroxyl groups act as chelators for metalloenzymes (e.g., carbonic anhydrase). Structural analogs show inhibitory activity via binding to zinc ions in active sites .

- MOF Synthesis : The pyrimidine ring serves as a rigid linker, while bromine enhances halogen bonding in crystal networks. Thermal stability studies (via TGA/DSC) are recommended to assess framework robustness .

Q. Q6. What are the challenges in assessing the compound’s bioavailability or toxicity in preclinical models?

A6. Challenges include:

- Solubility : The carboxylic acid improves aqueous solubility, but bromine may increase lipophilicity. Use co-solvents (DMSO/PEG) for in vitro assays.

- Metabolic Stability : The hydroxyl group is prone to glucuronidation. Radiolabeled analogs (e.g., ¹⁴C at position 4) can track metabolic pathways .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish models) and validate results with LC-MS/MS quantification .

Data Interpretation and Contradictions

Q. Q7. How should researchers resolve discrepancies in reported synthetic yields or purity levels?

A7.

- Reproduce Conditions : Verify reaction parameters (e.g., solvent purity, catalyst batch) from conflicting studies. For example, discrepancies in bromination yields may stem from trace moisture levels .

- Orthogonal Validation : Cross-check purity using both HPLC and elemental analysis. Contradictions in CAS database entries (e.g., similar derivatives ) require careful structural confirmation via 2D NMR.

Q. Q8. What computational tools aid in predicting reactivity or spectroscopic profiles?

A8.

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Gaussian or ORCA software).

- NMR Prediction Software : Tools like MestReNova or ACD/Labs simulate spectra based on substituent effects, critical for distinguishing isomers .

Advanced Methodological Design

Q. Q9. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound?

A9.

Q. Q10. What emerging techniques improve scalability for gram-scale synthesis?

A10.

- Flow Chemistry : Enables continuous bromination and reduces exothermic risks.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12h to 2h for bromopyrimidine derivatives ).

- Green Chemistry : Replace toxic brominating agents with HBr/H₂O₂ systems, improving safety and waste profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.